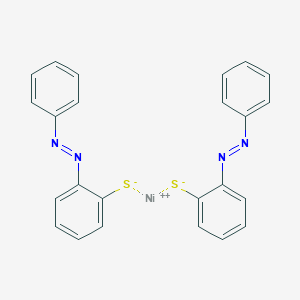
Nickel(2+);2-phenyldiazenylbenzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex: is a coordination compound with the molecular formula C24H18N4NiS2. This complex is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);2-phenyldiazenylbenzenethiolate typically involves the reaction of nickel(II) salts with ligands containing phenyldiazenyl and phenylsulfide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Nickel(2+);2-phenyldiazenylbenzenethiolate is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The complex has been studied for its potential interactions with biological molecules, such as DNA, making it a candidate for use in medicinal chemistry and drug development .
Medicine: Research has explored the use of this complex in developing new therapeutic agents, particularly for its potential anticancer properties .
Industry: In industrial applications, the complex is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mecanismo De Acción
The mechanism by which Nickel(2+);2-phenyldiazenylbenzenethiolate exerts its effects involves coordination with target molecules, such as DNA or proteins. The complex can interact with these molecules through various pathways, including covalent bonding and non-covalent interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects .
Comparación Con Compuestos Similares
Bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II): This compound is similar in that it also contains nickel(II) coordinated with sulfur-containing ligands.
Nickel(II) dithiolene complexes: These complexes share structural similarities and are known for their electrical conductivity and catalytic properties.
Uniqueness: Bis[2-(phenyldiazenyl)phenylsulfide] nickel(II) complex is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C24H18N4NiS2 |
|---|---|
Peso molecular |
485.3g/mol |
Nombre IUPAC |
nickel(2+);2-phenyldiazenylbenzenethiolate |
InChI |
InChI=1S/2C12H10N2S.Ni/c2*15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10;/h2*1-9,15H;/q;;+2/p-2 |
Clave InChI |
PKHFLMZDKZGAON-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].C1=CC=C(C=C1)N=NC2=CC=CC=C2[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



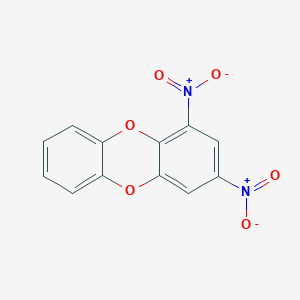
![3-hydroxy-3-(trifluoromethyl)naphtho[1,2-b]furan-2(3H)-one](/img/structure/B376794.png)
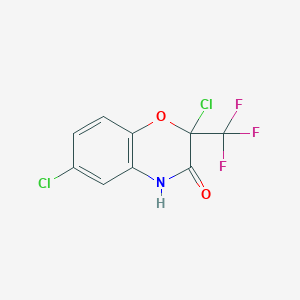
![N'-[(E)-[(E)-3-chloro-2-methylprop-2-enylidene]amino]benzenecarboximidamide](/img/structure/B376797.png)
![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)
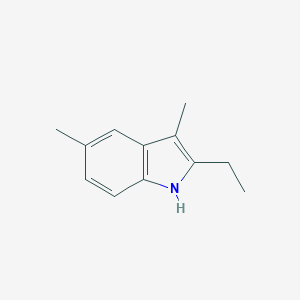
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline](/img/structure/B376808.png)
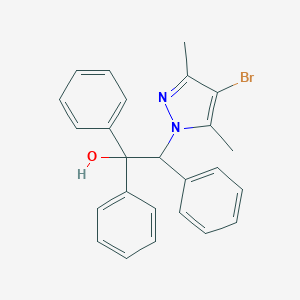
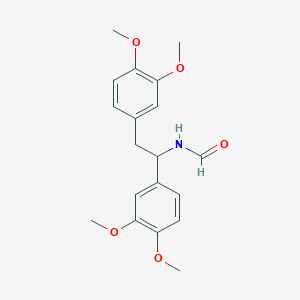

![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)
![2,6-Ditert-butyl-4-[(2,4-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376818.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
